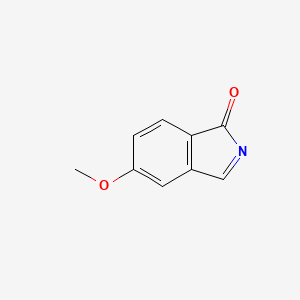

5-Methoxyisoindol-1-one

Übersicht

Beschreibung

5-Methoxyisoindol-1-one is a heterocyclic compound that belongs to the isoindole family Isoindoles are known for their significant biological and chemical properties, making them valuable in various fields of research and industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyisoindol-1-one typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which can then be further modified to introduce the methoxy group at the 5-position .

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Methoxyisoindol-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoindole-1,3-dione derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as isoindoline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions include various substituted isoindole derivatives, which can have enhanced biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Recent studies have highlighted the antifungal properties of 5-Methoxyisoindol-1-one, particularly in relation to its homolog, 5-methoxyindole. Research indicates that this compound exhibits significant activity against Fusarium graminearum, a pathogen that poses a threat to wheat crops. The compound inhibits the growth and conidia germination of the fungus, suggesting its potential as a biocontrol agent in agriculture .

Mechanism of Action:

- Induces malformation and reactive oxygen species (ROS) accumulation in fungal cells.

- Downregulates genes involved in ROS scavenging, leading to increased oxidative stress within the pathogen .

Neuropharmacological Effects

This compound is structurally related to compounds like 5-MeO-DMT, which has been studied for its effects on mental health. 5-MeO-DMT acts as an agonist at serotonin receptors and has shown promise in reducing symptoms of depression and anxiety . The implications of these findings suggest that this compound may also possess similar neuropharmacological properties.

Clinical Insights:

- Observational studies indicate that psychedelics like 5-MeO-DMT can lead to rapid reductions in anxiety and stress .

- The anti-inflammatory properties associated with these compounds could contribute to their therapeutic effects on mental health disorders .

Synthesis and Derivatives

The synthesis of this compound involves complex chemical processes that yield high-purity products suitable for therapeutic applications. Techniques have been developed to enhance the yield and purity of derivatives like 5-methoxytriptamine, which is linked to potential treatments for conditions such as AIDS and cancer .

Case Study 1: Agricultural Application

In a controlled study, the application of 5-methoxyindole demonstrated a marked reduction in Fusarium graminearum infection rates in wheat crops. The study involved varying concentrations of the compound, revealing a dose-dependent response that highlights its efficacy as a natural fungicide .

Case Study 2: Clinical Research on Mental Health

A clinical trial assessing the effects of 5-MeO-DMT on treatment-resistant depression showed significant improvements in patient outcomes within hours of administration. This suggests that related compounds like this compound could be explored for similar therapeutic benefits in mental health settings .

Wirkmechanismus

The mechanism of action of 5-Methoxyisoindol-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Isoindole: The parent compound, which lacks the methoxy group.

Isoindoline: The fully reduced form of isoindole.

Isoindolinone: A related compound with a carbonyl group at the 1-position.

Uniqueness: This modification can lead to improved biological activity and chemical properties compared to its analogs .

Biologische Aktivität

5-Methoxyisoindol-1-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound, characterized by its isoindole structure with a methoxy group at the 5-position, can be synthesized through various methods, including cyclization reactions and metal-catalyzed processes. The synthetic pathways often involve the use of starting materials such as substituted anilines or isocyanates, leading to the formation of the isoindole framework.

Biological Activities

The biological activities of this compound have been investigated across several studies, revealing promising results in various therapeutic areas:

- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways, including the PI3K/AKT/mTOR pathway .

- Neuropsychiatric Effects : The compound has been noted for its potential neuropsychiatric benefits. In animal models, it demonstrated activity that could be beneficial for treating disorders such as depression and anxiety. The mechanism appears to involve modulation of serotonin receptors, particularly 5HT2C receptors .

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and could be a candidate for treating inflammatory diseases .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Biological Activity | Cell Line/Model | IC50 Value | Mechanism |

|---|---|---|---|

| Anticancer | A2780 (ovarian) | 5.5 μM | Apoptosis via ROS production |

| Neuropsychiatric | Rat models | N/A | Modulation of 5HT2C receptors |

| Anti-inflammatory | In vitro (macrophages) | N/A | Inhibition of cytokine release |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A study involving A2780 ovarian carcinoma cells demonstrated that treatment with this compound led to a significant reduction in cell viability, with observed morphological changes indicative of apoptosis. This suggests its potential as a chemotherapeutic agent.

- Neuropsychiatric Research : In a behavioral study using rodent models, administration of this compound resulted in reduced anxiety-like behaviors in elevated plus maze tests. This supports its role as a candidate for further exploration in treating anxiety disorders.

Eigenschaften

IUPAC Name |

5-methoxyisoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-12-7-2-3-8-6(4-7)5-10-9(8)11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVNVTRCRKKOOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.